molecular formula C20H12N4O6S B11549875 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol

Cat. No.: B11549875
M. Wt: 436.4 g/mol
InChI Key: CGIXTGWZJJOAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol involves its interaction with various molecular targets and pathways. The compound’s benzothiazole moiety is known to interact with enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol is unique due to its specific structure, which combines a benzothiazole moiety with a dinitrophenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C20H12N4O6S

Molecular Weight

436.4 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C20H12N4O6S/c25-17-6-5-12(8-14(17)20-22-15-3-1-2-4-18(15)31-20)21-10-11-7-13(23(27)28)9-16(19(11)26)24(29)30/h1-10,25-26H

InChI Key

CGIXTGWZJJOAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.